
3-Bromo-5-(fluoromethyl)pyridine
Descripción general
Descripción
3-Bromo-5-(fluoromethyl)pyridine (3-Br-5-FMP) is a heterocyclic compound of pyridine with bromine and fluorine substituents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been used in various scientific research applications, including the study of enzyme activity, protein-protein interactions, and the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
1. Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to analyze its geometric structure, vibrational frequencies, and chemical shift values. This compound's non-linear optical (NLO) properties were also determined, offering insights into its potential applications in optical technologies (Vural & Kara, 2017).
2. Synthesis of Acyclic Pyridine C-Nucleosides
Research on acyclic pyridine C-nucleosides involved 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, synthesized through various chemical reactions. These nucleosides were evaluated for biological activity, but no marked activity was found, demonstrating the compound's utility in the exploration of novel chemical entities (Hemel et al., 1994).
3. Development of Radioligands
A study synthesized 2-fluoromethyl analogs of a specific pyridine compound as potential ligands for metabotropic glutamate subtype-5 receptors. One such compound demonstrated high affinity and potency, suggesting applications in positron emission tomography (PET) imaging for neurological studies (Siméon et al., 2007).
4. Synthesis of Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide was used to synthesize new hyperbranched polyelectrolytes. These materials were analyzed using NMR spectroscopy, providing insights into their potential applications in material science (Monmoton et al., 2008).
5. Synthesis of Novel Pyridine-Based Derivatives
A study described the synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. These compounds were evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition, indicating their potential in pharmaceutical research (Ahmad et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALNQIIIRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)
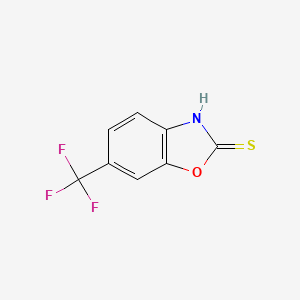
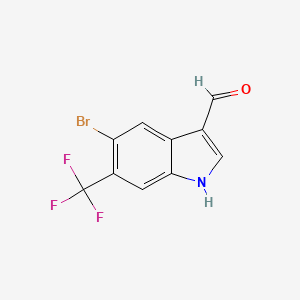
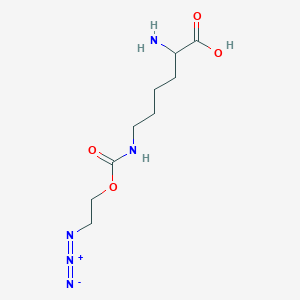
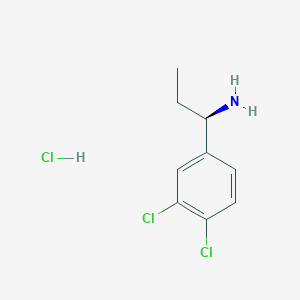
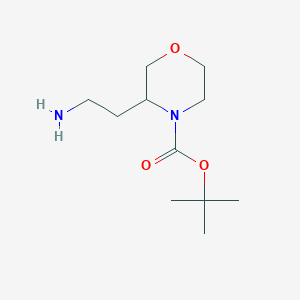

![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)
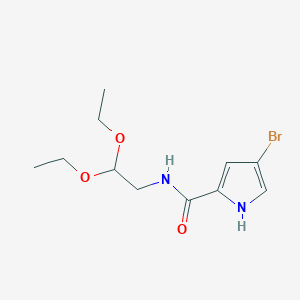
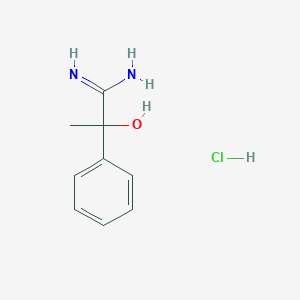
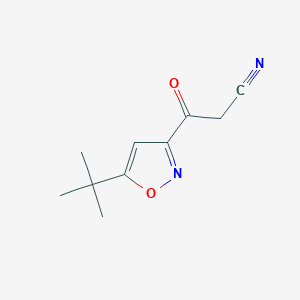

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)